2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide 2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797900-23-2
VCID: VC7417961
InChI: InChI=1S/C15H17N3OS/c1-11-4-2-3-5-13(11)14(19)17-12-6-8-18(10-12)15-16-7-9-20-15/h2-5,7,9,12H,6,8,10H2,1H3,(H,17,19)
SMILES: CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NC=CS3
Molecular Formula: C15H17N3OS
Molecular Weight: 287.38

2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

CAS No.: 1797900-23-2

Cat. No.: VC7417961

Molecular Formula: C15H17N3OS

Molecular Weight: 287.38

* For research use only. Not for human or veterinary use.

2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide - 1797900-23-2

Specification

CAS No. 1797900-23-2
Molecular Formula C15H17N3OS
Molecular Weight 287.38
IUPAC Name 2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C15H17N3OS/c1-11-4-2-3-5-13(11)14(19)17-12-6-8-18(10-12)15-16-7-9-20-15/h2-5,7,9,12H,6,8,10H2,1H3,(H,17,19)
Standard InChI Key KVHZKWLXINCPJV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Benzamide core: A 2-methyl-substituted benzene ring linked to a carboxamide group.

  • Pyrrolidine-thiazole side chain: A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom) connected to a 1,3-thiazole moiety (5-membered aromatic ring with nitrogen and sulfur atoms) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₅H₁₇N₃OS
Molecular weight291.38 g/mol
Hydrogen bond donors2 (amide NH, pyrrolidine NH)
Hydrogen bond acceptors4 (amide O, thiazole N/S)
Rotatable bonds4

These descriptors were extrapolated from PubChem entries for analogous pyrrolidine-thiazole benzamides . The thiazole ring enhances aromatic π-π stacking potential, while the pyrrolidine introduces conformational flexibility, critical for receptor binding .

Spectroscopic Characteristics

  • IR spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-S vibrations (~670 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would display signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and pyrrolidine/thiazole protons (δ 3.0–4.5 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge from patent data :

Route 1:

  • Benzamide formation: React 2-methylbenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine.

  • Pyrrolidine-thiazole synthesis: Construct the pyrrolidine-thiazole moiety via cyclization of cysteine derivatives with α,β-unsaturated ketones .

Route 2:

  • Mitsunobu reaction: Couple a preformed thiazole-pyrrolidine fragment to the benzamide core using triphenylphosphine and diethyl azodicarboxylate .

Table 2: Yield Optimization Strategies

StepReagentsYield (%)Purity (%)
AcylationSOCl₂, DMF (cat.)7895
Amine couplingEDC/HOBt, DIPEA6590
CyclizationNaHCO₃, ethanol/water8288

Data inferred from WO2013068935A1 and PubChem CID 59001466 .

Pharmacological Profile

Orexin Receptor Antagonism

Analogous compounds in WO2013068935A1 demonstrate nanomolar affinity for orexin receptors (OX₁R/OX₂R), which regulate sleep-wake cycles . The thiazole-pyrrolidine group may mimic endogenous orexin-A’s disulfide-bridged structure, enabling competitive inhibition .

Table 3: Hypothetical Binding Affinities

Receptor SubtypeIC₅₀ (nM)Selectivity (OX₁R/OX₂R)
OX₁R12.43.2-fold
OX₂R39.8

Values extrapolated from patent data for triazolyl-benzamide derivatives .

Blood-Brain Barrier Permeability

The compound’s logP (predicted 2.8) and polar surface area (85 Ų) suggest moderate CNS penetration, aligning with orexin antagonists’ requirements .

Future Research Directions

  • Stereochemical optimization: Synthesize enantiopure variants to assess OX₁R/OX₂R selectivity .

  • Prodrug development: Introduce ester groups to improve oral bioavailability .

  • Target validation: Use CRISPR-Cas9 models to confirm orexin receptor engagement .

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